molecular formula C8H7Br2NO B3156632 2-bromo-N-(3-bromophenyl)acetamide CAS No. 83276-95-3

2-bromo-N-(3-bromophenyl)acetamide

Cat. No.: B3156632
CAS No.: 83276-95-3
M. Wt: 292.95 g/mol
InChI Key: SJFXGCHSXQQAEW-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-bromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol . This brominated acetamide derivative is characterized by the presence of two bromine atoms, which makes it a valuable building block in synthetic organic chemistry and pharmaceutical research for the construction of more complex molecules . The compound requires specific storage and handling conditions to maintain its stability; it should be stored in an inert atmosphere at 2-8°C . Researchers should note the associated hazards, as it is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Appropriate personal protective equipment and handling procedures in a well-ventilated laboratory are essential . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFXGCHSXQQAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Bromo N 3 Bromophenyl Acetamide

Established Synthetic Routes to 2-bromo-N-(3-bromophenyl)acetamide

The principal synthesis of this compound involves a two-step sequence. The first step is the formation of the precursor, N-(3-bromophenyl)acetamide, through the acylation of 3-bromoaniline (B18343). The second step is the subsequent bromination of the acetyl group.

Amination Reactions in Amide Bond Formation

The formation of the amide bond in N-(3-bromophenyl)acetamide is typically achieved through an amination reaction. This involves the reaction of an amine, in this case, 3-bromoaniline, with an acylating agent. A common and effective method is the use of acetic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks one of the carbonyl carbons of the acetic anhydride.

The reaction is often carried out in the presence of a base, such as triethylamine, which serves to neutralize the acetic acid byproduct formed during the reaction. A catalyst, such as 4-(dimethylamino)pyridine (DMAP), can also be employed to increase the reaction rate. The general scheme for this amination reaction is as follows:

3-bromoaniline + Acetic Anhydride → N-(3-bromophenyl)acetamide + Acetic Acid

A detailed procedure for a similar reaction on a large scale involved dissolving 3-bromoaniline in dichloromethane (B109758), followed by the addition of acetic anhydride and triethylamine, with a catalytic amount of 4-(dimethylamino)pyridine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Utilization of Bromoacetyl Halides in the Synthesis of N-(Bromophenyl)acetamides

Once N-(3-bromophenyl)acetamide is synthesized, the next step towards this compound is the selective bromination of the methyl group of the acetamide (B32628). A more direct approach to synthesizing N-(bromophenyl)acetamides involves the direct reaction of the corresponding aniline (B41778) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. mdpi.comirejournals.com This method circumvents the need for a separate bromination step.

In this one-pot approach, 3-bromoaniline would be directly reacted with a bromoacetyl halide. The nitrogen of the 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This results in the formation of the amide bond and the expulsion of a halide ion.

3-bromoaniline + Bromoacetyl Halide → this compound + Hydrogen Halide

This type of reaction is analogous to the synthesis of other haloacetamides, such as 2-bromo-N-(p-chlorophenyl) acetamide, which is prepared by the amination reaction of 4-chloroaniline (B138754) and bromoacetyl bromide. irejournals.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and success of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, reaction temperature, and reaction time, as well as the use of catalysts.

The choice of solvent is crucial as it can influence the solubility of reactants, the reaction rate, and the ease of product isolation. For the acylation of anilines, a variety of solvents can be employed.

SolventApplicationReference
DichloromethaneUsed in the synthesis of N-(3-bromophenyl)acetamide from 3-bromoaniline and acetic anhydride.
Chloroform (B151607)Can be used in the amination of ester intermediates at low temperatures. google.com Also used as a solvent in the synthesis of N-acylated sulfonamides. mdpi.com mdpi.comgoogle.com
Benzene (B151609)/TolueneEmployed in the synthesis of N-acylated N-substituted sulfonamides using bromoacetyl bromide. mdpi.com
N,N-DimethylformamideFound to be an effective solvent in copper-catalyzed coupling and cyclization reactions of related bromo-compounds. researchgate.net

For the synthesis of this compound, an inert aprotic solvent like dichloromethane or chloroform would be a suitable choice to facilitate the reaction between 3-bromoaniline and a bromoacetyl halide.

Temperature and reaction time are interconnected parameters that must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

Based on these examples, the synthesis of this compound from 3-bromoaniline and a bromoacetyl halide could likely be carried out at room temperature over several hours or under reflux conditions for a shorter duration to drive the reaction to completion.

Catalysts are often employed to enhance the rate of acylation reactions. The choice of catalyst depends on the specific reactants and reaction mechanism.

CatalystApplicationReference
4-(Dimethylamino)pyridine (DMAP)Used as a catalyst in the acylation of 3-bromoaniline with acetic anhydride.
Anhydrous Zinc Chloride (ZnCl2)A catalytic amount is used in the synthesis of N-acylated N-substituted sulfonamides from N-substituted sulfonamides and bromoacetyl bromide. mdpi.com
Copper(I) Salts (e.g., CuI, CuBr)Used in coupling and cyclization reactions of related bromo-compounds, though not directly for the amide formation itself. researchgate.net

For the direct synthesis of this compound from 3-bromoaniline and a bromoacetyl halide, a Lewis acid catalyst such as anhydrous zinc chloride could potentially be screened to improve the reaction efficiency. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, waste minimization, and energy efficiency, are highly relevant to the synthesis of this compound. ijirset.com

Solvent-Free or Reduced-Solvent Methodologies

Traditional N-acylation reactions are often conducted in chlorinated solvents like dichloromethane. irejournals.com However, in line with green chemistry principles, several alternative methodologies have been developed to reduce or eliminate the use of hazardous organic solvents.

Microwave-Assisted Synthesis: A prominent green alternative is the use of microwave-assisted organic synthesis (MAOS). nih.govrsc.org Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter time frames compared to conventional heating. nih.govresearchgate.netresearchgate.net For the synthesis of acetanilides, microwave-assisted methods have been successfully employed, sometimes even in the absence of a solvent. researchgate.netymerdigital.com This technique relies on the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and efficient heating. youtube.com The reaction of 3-bromoaniline with a bromoacetyl halide could foreseeably be optimized under microwave conditions, potentially without a solvent, thereby reducing waste and energy consumption. ymerdigital.com

Solvent-Free Reactions: The N-acylation of anilines can, in some cases, be performed under solvent-free conditions, either by grinding the reactants together or by heating a neat mixture. researchgate.netorientjchem.org Studies on the acylation of various anilines have demonstrated the feasibility of this approach, which entirely circumvents the need for a solvent, thus simplifying work-up and reducing environmental impact. orientjchem.orgijcrt.org

The table below summarizes a comparative overview of conventional versus green synthetic approaches for N-acylation reactions applicable to the synthesis of this compound.

ParameterConventional MethodGreen Alternative (Microwave/Solvent-Free)
Solvent Often chlorinated solvents (e.g., dichloromethane)Minimal or no solvent
Reaction Time Hours to daysMinutes to hours nih.gov
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation rsc.org
Waste Generation Solvent waste, byproducts from baseMinimal solvent waste
Work-up Often requires extraction and extensive purificationSimpler purification, sometimes direct crystallization

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The conventional synthesis of this compound from 3-bromoaniline and bromoacetyl chloride, for example, has a suboptimal atom economy because hydrogen chloride (HCl) is formed as a byproduct.

The reaction is as follows: C₆H₆BrN + C₂H₂BrClO → C₈H₇Br₂NO + HCl

The theoretical atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
3-Bromoaniline C₆H₆BrN172.02
Bromoacetyl chloride C₂H₂BrClO157.39
This compound C₈H₇Br₂NO292.96
Hydrogen chloride HCl36.46

Calculation: % Atom Economy = (292.96 / (172.02 + 157.39)) x 100 ≈ 88.9%

While this value is relatively high, strategies to further improve atom economy and minimize waste are desirable. One approach is the use of catalytic methods that avoid the formation of stoichiometric byproducts. For instance, the direct acylation of anilines with carboxylic acids, where water is the only byproduct, would represent a significant improvement in atom economy. ymerdigital.com However, this transformation is often challenging and may require specific catalysts and conditions.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product formation. The formation of this compound via N-acylation follows a well-established mechanistic pathway.

Elucidation of Reaction Intermediates

The acylation of an amine with an acyl halide proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom has a positive charge. ijirset.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the halide ion (chloride or bromide) is expelled as a leaving group.

Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base present in the reaction mixture (such as another molecule of aniline or an added base like pyridine (B92270) or triethylamine), to yield the final product, this compound, and the corresponding ammonium (B1175870) salt. ijirset.com

The presence of the bromine atom on the aniline ring is expected to decrease the nucleophilicity of the amino group due to its electron-withdrawing inductive effect. This would likely slow down the rate of the initial nucleophilic attack compared to the acylation of unsubstituted aniline. nih.gov

Kinetic Studies of the Amidation Process

Kinetic studies of the acylation of aromatic amines provide valuable insights into the factors influencing the reaction rate. nih.gov The rate of formation of this compound is expected to be dependent on several factors:

Concentration of Reactants: The reaction is typically expected to follow second-order kinetics, being first order in both the amine and the acylating agent.

Solvent: The polarity of the solvent can influence the reaction rate. Protic solvents may solvate the amine, potentially reducing its nucleophilicity, while aprotic solvents may favor the reaction. researchgate.net

Substituent Effects: As mentioned, the electron-withdrawing nature of the bromine atom on the phenyl ring of 3-bromoaniline decreases the basicity and nucleophilicity of the amino group, leading to a slower reaction rate compared to aniline itself. nih.gov Conversely, electron-donating groups on the aniline ring would accelerate the reaction.

Nature of the Acylating Agent: The reactivity of the bromoacetyl halide also plays a crucial role. Bromoacetyl chloride is generally more reactive than bromoacetyl bromide due to the higher electronegativity of chlorine, making the carbonyl carbon more electrophilic.

Kinetic investigations of similar reactions often employ techniques like UV-Vis spectroscopy to monitor the disappearance of reactants or the formation of the product over time, allowing for the determination of rate constants and reaction orders. nih.govresearchgate.net

Advanced Structural Characterization and Solid State Analysis of 2 Bromo N 3 Bromophenyl Acetamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the atomic arrangement within a crystalline solid. For N-(3-bromophenyl)acetamide, this analysis provides fundamental crystallographic data and insights into its molecular conformation and supramolecular assembly.

Crystal System and Space Group Determination

The crystal structure of N-(3-bromophenyl)acetamide has been determined through single-crystal X-ray diffraction studies. nih.gov The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group was identified as P2₁2₁2₁, a non-centrosymmetric chiral space group. nih.gov The presence of two independent molecules in the asymmetric unit is a notable feature of this crystal structure. nih.gov

Unit Cell Parameters and Molecular Conformation in the Solid State

The unit cell is the fundamental repeating unit of a crystal. Detailed parameters for N-(3-bromophenyl)acetamide, determined at a temperature of 299 K, are presented in the table below. nih.gov

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.7836 (6)
b (Å)18.765 (1)
c (Å)19.379 (2)
Volume (ų)1739.5 (3)
Z8
Calculated Density (Mg m⁻³)1.635
Radiation TypeMo Kα
Temperature (K)299

Table 1: Crystallographic Data for N-(3-bromophenyl)acetamide. Data sourced from reference nih.gov.

In the solid state, the molecule adopts a specific conformation. The N-H bond is oriented anti to the meta-positioned bromo substituent on the phenyl ring in both of the independent molecules. nih.gov Furthermore, the conformation of the carbonyl (C=O) bond is anti to the N-H bond. This specific spatial arrangement is a key factor influencing the subsequent intermolecular interactions. nih.gov

Analysis of Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a combination of intermolecular forces. In the case of N-(3-bromophenyl)acetamide, hydrogen bonding is the dominant interaction, defining the primary supramolecular structure.

The most significant intermolecular interaction governing the crystal packing of N-(3-bromophenyl)acetamide is the N-H···O hydrogen bond. nih.gov The two independent molecules in the asymmetric unit are linked by these hydrogen bonds, forming supramolecular chains with a distinctive twisted topology. nih.govresearchgate.net The amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a robust, repeating network. This is a common and strong interaction in amide-containing compounds. The geometry of these hydrogen bonds has been precisely determined and is detailed in the table below. nih.gov

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1N···O2ⁱ0.862.052.887 (5)166
N2—H2N···O10.862.102.953 (5)169

Table 2: Hydrogen-Bond Geometry for N-(3-bromophenyl)acetamide. (D = donor atom; H = hydrogen atom; A = acceptor atom). Data sourced from reference nih.gov.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of 2-bromo-N-(3-bromophenyl)acetamide, this would involve the bromine atom on the phenyl ring. However, detailed analysis of the published crystal structure does not indicate significant or directional halogen bonding interactions that play a primary role in the packing of the molecules. nih.govresearchgate.net The supramolecular assembly is predominantly controlled by the stronger N-H···O hydrogen bonds.

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. While these interactions are common in phenyl-containing compounds, they are not a prominent feature in the crystal structure of this compound. nih.gov The molecular packing, which is characterized by twisted chains formed through hydrogen bonding, does not facilitate the face-to-face or parallel-displaced arrangement of the phenyl rings that is typical for significant π-π stacking. nih.govresearchgate.net Analysis of a related compound, N-(2-bromophenyl)acetamide, also indicates an absence of π-π stacking in its crystal structure.

Dihedral Angle Conformations and Structural Rigidity Analysis

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the rotational freedom around the C(aryl)-N and N-C(carbonyl) bonds. Analysis of closely related crystal structures provides significant insight into the likely conformation of the title compound in the solid state.

In the crystal structure of the analogue N-(3-bromophenyl)acetamide , the molecule exhibits a specific conformation where the N-H bond is anti to the C=O bond. nih.gov Furthermore, the N-H bond is also positioned anti to the meta-bromo substituent on the aromatic ring. nih.gov This arrangement is a common feature observed in related substituted aromatic amides. nih.gov

For the isomeric analogue 2-bromo-N-(4-bromophenyl)acetamide , crystallographic studies reveal that the conformation of the N-H bond is anti to both the carbonyl (C=O) group and the C-Br bond of the bromoacetyl side chain. researchgate.netnih.gov This preference for an anti conformation minimizes steric hindrance and optimizes intermolecular interactions.

Based on these findings, it is highly probable that this compound adopts a similar conformation. The key dihedral angles defining the structure would be:

O=C-N-H: Expected to be approximately 180° (anti-periplanar).

Br-C-C=O: The orientation around the bromoacetyl group.

The rigidity of the molecule is primarily influenced by the planarity of the amide group and its orientation relative to the phenyl ring. Intermolecular forces, particularly N-H···O hydrogen bonding, which is observed to link molecules into supramolecular chains in analogues, would further restrict conformational freedom in the solid state. nih.govresearchgate.net

Crystallographic Refinement Techniques

The structural determination of crystalline organic compounds like this compound and its analogues typically employs standardized and robust crystallographic refinement techniques. Based on published reports for analogous structures, the process would involve the following methods. nih.govresearchgate.netnih.gov

Data collection is commonly performed using a diffractometer equipped with a CCD detector, such as the Oxford Diffraction Xcalibur, with Mo Kα radiation. nih.govnih.gov The collected data is then processed using software like CrysAlis RED for cell refinement and data reduction. nih.gov

The crystal structure is solved using direct methods with programs like SHELXS97 and refined against F² using full-matrix least-squares methods with software such as SHELXL97. nih.govnih.gov In this refinement process, non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly those bonded to carbon, are often placed in idealized geometric positions and treated with a riding model, where their coordinates are coupled to the parent atom. researchgate.netnih.gov Nitrogen-bound hydrogen atoms may be located in a difference Fourier map and subsequently refined with geometric restraints. researchgate.net The isotropic displacement parameters (Uiso) for hydrogen atoms are commonly set to 1.2 times the equivalent isotropic displacement parameter (Ueq) of their parent atom. researchgate.netnih.gov

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure of this compound in solution. The following sections detail the expected chemical shift assignments and the application of two-dimensional NMR techniques for unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the amide, methylene (B1212753), and aromatic protons. The expected chemical shifts are influenced by the electronic effects of the bromine and acetamido substituents.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
N-H> 8.5Broad Singlet (br s)The amide proton is typically deshielded and may exchange with D₂O.
-CH₂Br~ 4.0 - 4.2Singlet (s)Deshielded by the adjacent carbonyl group and the electronegative bromine atom. The signal for the CH₂ in the related 2-bromo-N-(p-chlorophenyl) acetamide (B32628) appears at 4.01 ppm. irejournals.com
H-2~ 7.8 - 8.0Triplet (t) or Singlet (s)This proton is ortho to the activating -NHCO- group but is also influenced by the meta-bromine. Expected to be a narrow triplet or singlet-like peak.
H-6~ 7.4 - 7.6Doublet of Doublets (dd)Ortho to the -NHCO- group and meta to the bromine atom.
H-4~ 7.3 - 7.5Doublet of Doublets (dd)Meta to the -NHCO- group and ortho to the bromine atom.
H-5~ 7.2 - 7.4Triplet (t)Meta to both substituents, expected to be the most upfield of the aromatic signals.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon environment in the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted δ (ppm)Notes
C=O~ 164 - 168Typical range for an amide carbonyl carbon.
C-1~ 138 - 140Aromatic carbon attached to nitrogen (ipso-carbon), deshielded.
C-3~ 122 - 124Aromatic carbon attached to bromine (ipso-carbon).
C-5~ 129 - 131Aromatic CH carbon para to the nitrogen substituent.
C-2~ 125 - 127Aromatic CH carbon ortho to the nitrogen substituent.
C-4~ 121 - 123Aromatic CH carbon ortho to the bromine substituent.
C-6~ 118 - 120Aromatic CH carbon ortho to the nitrogen substituent and meta to bromine.
-CH₂Br~ 28 - 32Alkyl carbon attached to bromine. The signal for this carbon in 2-bromo-N-(p-chlorophenyl) acetamide is reported at 29.32 ppm. irejournals.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To validate the proposed 1D NMR assignments and confirm the connectivity of the molecular framework, a suite of 2D NMR experiments is essential.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be crucial for tracing the connectivity within the aromatic ring. It would show cross-peaks between adjacent protons, such as H-4 with H-5, and H-5 with H-6, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling). sdsu.edu An HSQC spectrum would provide definitive assignments by linking each proton signal (N-H, -CH₂-, H-2, H-4, H-5, H-6) to its corresponding carbon signal in the ¹³C spectrum. This is the most reliable method for assigning the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is paramount for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com Key correlations expected for this compound would include:

A three-bond correlation (³J) from the NH proton to the aromatic carbons C-2 and C-6 .

A two-bond correlation (²J) from the NH proton to the carbonyl carbon (C=O) .

A two-bond correlation (²J) from the methylene protons (-CH₂Br) to the carbonyl carbon (C=O) .

Correlations from the aromatic protons to the quaternary (non-protonated) carbons C-1 and C-3 , which is the only way to assign them unambiguously. For instance, H-2 would show a correlation to C-3, and H-4 would show correlations to C-3 and C-1.

Together, these 2D NMR techniques provide a powerful and conclusive method for the complete and accurate structural elucidation of this compound in solution. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its amide and substituted aromatic ring functionalities. The analysis of these bands provides conclusive evidence for the compound's structure. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be accurately predicted based on data from closely related compounds like N-(4-bromophenyl)acetamide and general spectroscopic principles. nist.gov

Amide Functionality: The amide group gives rise to several characteristic absorption bands:

N-H Stretching: A prominent band is expected in the region of 3250-3300 cm⁻¹. This absorption is due to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide. Its position and sharpness can be influenced by hydrogen bonding in the solid state.

Amide I (C=O Stretching): A strong, sharp absorption band, typically located between 1660 and 1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration. This is one of the most identifiable features of the amide group.

Amide II (N-H Bending and C-N Stretching): This band, appearing in the 1530-1550 cm⁻¹ range, results from a combination of the N-H in-plane bending and C-N stretching vibrations.

Aromatic Functionalities: The 3-bromophenyl ring also presents a set of characteristic vibrational modes:

Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹, usually in the 3050-3100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring result in multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations of the aromatic C-H bonds are particularly diagnostic for the substitution pattern. For a meta-disubstituted ring, strong bands are expected in the 750-800 cm⁻¹ and 830-880 cm⁻¹ regions.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

The following table summarizes the predicted key IR vibrational modes for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide3250 - 3300Medium-Strong
Aromatic C-H StretchAromatic Ring3050 - 3100Variable
Amide I (C=O Stretch)Amide1660 - 1680Strong
Aromatic C=C StretchAromatic Ring1450 - 1600Medium-Weak
Amide II (N-H Bend / C-N Stretch)Amide1530 - 1550Medium-Strong
Aromatic C-H Bend (o.o.p.)Aromatic Ring750 - 880Strong
C-Br StretchAryl Halide500 - 600Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides critical information about the molecular weight and elemental composition of a compound, as well as its structure, through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrometry experiment, such as in Gas Chromatography-Mass Spectrometry (GC-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) which then undergoes fragmentation. The analysis of these fragments helps to piece together the original molecular structure.

The molecular weight of this compound is approximately 292.97 g/mol . A key feature in its mass spectrum arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. Since the parent molecule contains two bromine atoms, its molecular ion region will exhibit a characteristic triplet pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1.

The primary fragmentation pathways for amides are well-established and often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgwikipedia.org For this compound, the most likely fragmentation pathways are:

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the bromomethyl carbon (α-cleavage). This results in the loss of a bromomethyl radical (•CH₂Br) and the formation of a stable N-(3-bromophenyl)formamide cation. However, a more dominant fragmentation pathway is typically the cleavage of the amide C-N bond.

Amide Bond Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom is a very common pathway. This can lead to two primary fragment ions:

Formation of the 3-bromophenylamino cation ([C₆H₅BrN]⁺) or a related ion at m/z 170 and 172, resulting from the loss of the bromoacetyl group. Data from the closely related N-(3-bromophenyl)acetamide shows a strong peak at m/z 171 and 173, corresponding to the molecular ion of 3-bromoaniline (B18343), likely formed via hydrogen rearrangement. nih.govnist.gov

Formation of the bromoacetyl cation ([BrCH₂CO]⁺) at m/z 121 and 123.

Loss of Bromine: Cleavage of a C-Br bond can also occur, leading to fragments that have lost one or both bromine atoms.

Based on these principles and data from similar compounds, a predicted fragmentation table for this compound is presented below. nih.gov

m/z (Mass/Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
292 / 294 / 296[C₈H₇Br₂NO]⁺Molecular Ion ([M]⁺)
170 / 172[C₆H₅BrN]⁺Cleavage of amide C-N bond
121 / 123[C₂H₂BrO]⁺Cleavage of amide C-N bond (bromoacetyl cation)
92[C₆H₆N]⁺Loss of Br from [C₆H₅BrN]⁺ fragment
43[C₂H₃O]⁺Acetyl cation (from rearrangement/secondary fragmentation)

This detailed analysis, combining IR and MS data, provides a robust characterization of the structure and chemical behavior of this compound.

Computational Chemistry and Molecular Modeling Studies of 2 Bromo N 3 Bromophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of a molecule. These methods, grounded in the principles of quantum mechanics, offer a microscopic view of molecular architecture and behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-bromo-N-(3-bromophenyl)acetamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the initial step to determine its most stable three-dimensional structure. This process of geometry optimization minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

For analogous compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT has been successfully used to analyze its structure. nih.gov Similar studies on related acetamide (B32628) derivatives have also relied on DFT for accurate geometric and electronic insights. nih.gov The optimized geometry of this compound would likely feature a trans conformation of the amide linkage due to steric hindrance, a common feature in N-arylacetamides. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the computed wavefunction from a DFT calculation, translating it into the familiar language of Lewis structures, lone pairs, and bonding orbitals. This analysis quantifies the delocalization of electron density between filled and unfilled orbitals, which is indicative of stabilizing intramolecular interactions.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent carbonyl group (nN → π*C=O), contributing to the partial double bond character of the C-N amide bond. Additionally, interactions between the phenyl ring π-orbitals and the amide group would be quantified, providing insight into the electronic communication across the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule is often governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). youtube.com The HOMO is the region of the molecule most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the region most likely to accept electrons, highlighting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, with contributions from the nitrogen atom of the amide linkage. The LUMO is likely to be distributed over the acetamide moiety, particularly the carbonyl group and the C-Br bond of the bromoacetyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value/RegionSignificance
HOMO EnergyHigh (less negative)Indicates susceptibility to electrophilic attack
LUMO EnergyLow (more negative)Indicates susceptibility to nucleophilic attack
HOMO-LUMO GapModerate to SmallSuggests potential for chemical reactivity
HOMO LocalizationBromophenyl ring, Amide NitrogenLikely sites of oxidation or electrophilic reaction
LUMO LocalizationCarbonyl group, α-carbon, C-Br bondLikely sites of reduction or nucleophilic attack

Fukui and Parr Functions for Reactive Site Localization

To gain a more granular understanding of reactivity, Fukui and Parr functions are employed. These conceptual DFT tools help to pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net The Parr functions further refine this by considering the spin density. researchgate.net

For this compound, these functions would likely identify the carbonyl oxygen and the nitrogen atom as potential sites for electrophilic attack (highest f-(r)). The carbonyl carbon and the carbon atom bearing the bromine in the acetamide side chain would be highlighted as primary sites for nucleophilic attack (highest f+(r)).

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations provide invaluable information about a molecule in a vacuum, its behavior in a solvent can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes in solution.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the accessible conformations of the molecule over time. This would involve tracking the rotation around key single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the nitrogen. The simulation would provide insights into the flexibility of the molecule and the influence of the solvent on its preferred shape, which is crucial for understanding its interactions with biological targets.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches to SAR are vital in drug discovery for designing more potent and selective molecules. While specific biological activity for this compound is not established in the provided context, a hypothetical SAR study could be outlined.

Starting with the core scaffold of this compound, a computational SAR study would involve creating a library of virtual derivatives by systematically modifying different parts of the molecule. For instance, the position and nature of the halogen on the phenyl ring could be varied (e.g., chloro, fluoro, iodo at the ortho, meta, or para positions). Similarly, the bromoacetyl group could be replaced with other functionalities.

For each of these virtual compounds, computational methods would be used to calculate key molecular descriptors, such as:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area.

Lipophilic properties: LogP (partition coefficient).

These descriptors would then be used to build a quantitative structure-activity relationship (QSAR) model, which mathematically relates the descriptors to a hypothetical biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding future synthetic efforts. For example, studies on related compounds have utilized molecular docking to predict binding affinities to protein targets. nih.gov

In Silico Prediction of Molecular Interactions

The application of computational models to this compound allows for a theoretical evaluation of its interactions at a molecular level and its likely disposition within a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most often used to predict the interaction between a small molecule ligand and a protein receptor. A thorough review of the scientific literature reveals a lack of specific molecular docking studies for this compound against defined biological targets.

While direct research on this compound is not available, the structural features of this compound, including the presence of bromine atoms and an acetamide group, suggest its potential to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-target binding. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the bromine atoms can engage in halogen bonding with electron-rich pockets in a protein binding site.

Future research could explore the binding affinity of this compound against various enzymes or receptors where substituted acetamides have shown activity. Such studies would require the selection of a relevant biological target, followed by docking simulations to calculate binding energies and elucidate the specific amino acid residues involved in the interaction.

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a therapeutic agent. In silico tools can provide valuable predictions of these properties. The ADME parameters for this compound have been calculated using predictive models, and the results are summarized in the following tables.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are pivotal in determining its ADME profile.

PropertyPredicted Value
Molecular FormulaC₈H₇Br₂NO
Molecular Weight292.96 g/mol
LogP (Octanol/Water Partition Coefficient)2.58
Water SolubilityModerately soluble
Polar Surface Area (PSA)29.1 Ų

Data generated from in silico prediction models.

Lipophilicity and Water Solubility

The predicted LogP value of 2.58 suggests that this compound has a moderate level of lipophilicity. This characteristic is often associated with good oral bioavailability, as it allows the compound to permeate lipid-rich cell membranes while maintaining sufficient solubility in aqueous environments.

Pharmacokinetic Predictions

The predicted ADME properties provide insights into how the compound is likely to be processed by a biological system.

ParameterPrediction
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein (P-gp) SubstrateNo
CYP1A2 InhibitorYes
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes

Data generated from in silico prediction models.

The compound is predicted to have high gastrointestinal absorption, a favorable property for orally administered drugs. Furthermore, it is predicted to be capable of crossing the blood-brain barrier, suggesting potential for activity within the central nervous system.

A significant finding from the in silico analysis is the predicted interaction of this compound with several cytochrome P450 (CYP) enzymes. The model predicts that the compound is an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4. These enzymes are crucial for the metabolism of a wide range of xenobiotics, and their inhibition can lead to drug-drug interactions. The prediction that it is not a substrate for P-glycoprotein, a key efflux transporter, suggests that its intracellular concentration may not be significantly limited by this mechanism.

Drug-Likeness

Drug-likeness models assess whether a compound contains functional groups or has physical properties consistent with known drugs.

RuleAdherence
Lipinski's Rule of FiveYes (0 violations)
Ghose FilterYes
Veber RuleYes
Egan RuleYes

Data generated from in silico prediction models.

This compound is predicted to adhere to several established drug-likeness rules, including Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses a physicochemical profile that is generally considered favorable for a potential oral drug candidate.

Chemical Reactivity and Derivatization of 2 Bromo N 3 Bromophenyl Acetamide

Nucleophilic Substitution Reactions Involving the α-Bromoacetamide Moiety

The primary site for nucleophilic attack on 2-bromo-N-(3-bromophenyl)acetamide is the α-carbon atom, which is activated by the adjacent electron-withdrawing carbonyl group and the bromine leaving group. This makes the compound an excellent substrate for SN2 reactions with a variety of nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The reaction typically proceeds with inversion of configuration if the α-carbon were chiral. libretexts.org

Common nucleophiles that can be employed in reactions with α-bromoacetamides include:

Amines: Primary and secondary amines react to form α-aminoacetamides. For instance, reaction with ammonia (B1221849) or primary amines can lead to the synthesis of glycine (B1666218) derivatives.

Thiolates: Sulfur nucleophiles, such as thiols in the presence of a base, readily displace the bromide to form α-thioacetamides.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be reduced to a primary amine or used in cycloaddition reactions.

Carboxylates: The reaction with carboxylate anions yields α-acyloxyacetamides.

Hydroxide (B78521): While hydrolysis is a competing reaction, under controlled conditions, the bromine can be displaced by a hydroxyl group to form an α-hydroxyacetamide.

An illustrative example of such a nucleophilic substitution is the reaction of a similar compound, bromoacetamide-2-chloro-5-benzophenone, with ammonium (B1175870) hydroxide, which results in the formation of 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide. wikipedia.org This highlights the utility of α-bromoacetamides in constructing more complex molecular architectures, such as the precursors to benzodiazepines. wikipedia.org The reaction of this compound with phthalimide (B116566) anion, for example, would yield N-(3-Bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. sigmaaldrich.com

Amide Hydrolysis and Degradation Pathways

The amide functionality in this compound can be cleaved through hydrolysis under either acidic or basic conditions, leading to the formation of 3-bromoaniline (B18343) and bromoacetic acid or their respective salts. evitachem.com The stability of the amide bond generally requires heating for the hydrolysis to proceed at a practical rate. orgsyn.org

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. orgsyn.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. orgsyn.org The subsequent steps involve proton transfer and elimination of the amine as its ammonium salt, ultimately yielding the carboxylic acid. mdpi.com

For this compound, heating with a dilute mineral acid like hydrochloric acid would produce 3-bromoaniline (as its hydrochloride salt) and bromoacetic acid. evitachem.com

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

Reactant Reagents Products

Base-Catalyzed Hydrolysis Investigations

In the presence of a strong base, such as sodium hydroxide, the amide undergoes hydrolysis via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is a poor leaving group. However, upon its formation, it rapidly abstracts a proton from the newly formed carboxylic acid, driving the reaction to completion. orgsyn.org The final products are the carboxylate salt and the free amine. mdpi.com

Heating this compound with aqueous sodium hydroxide would yield sodium bromoacetate (B1195939) and 3-bromoaniline. evitachem.com An analogous reaction with 2-bromo-4,5-dimethylacetanilide using 3 M NaOH under reflux conditions demonstrates this transformation. wikipedia.org

Table 2: Products of Base-Catalyzed Hydrolysis of this compound

Reactant Reagents Products

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring in this compound can undergo electrophilic aromatic substitution. The directing effects of the two substituents on the ring, the bromo group and the acetamido group, must be considered. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. The bromine atom is a deactivating, but also ortho-, para-directing group.

In the case of N-(3-bromophenyl)acetamide, the positions ortho and para to the activating acetamido group are positions 2, 4, and 6. The positions ortho and para to the deactivating bromo group are positions 2, 4, and 5. The directing effects of both substituents reinforce substitution at the 2- and 4-positions. The 6-position is also activated by the acetamido group. Steric hindrance may influence the regioselectivity of the incoming electrophile.

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring, likely at the positions most activated by the acetamido group.

Halogenation: Further bromination or chlorination in the presence of a Lewis acid catalyst would add another halogen to the ring.

Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions are generally less successful on deactivated rings, and the presence of the deactivating bromine and the amide group (which can coordinate with the Lewis acid catalyst) may inhibit these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The two bromine atoms in this compound provide two handles for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. erowid.orgnih.gov The aryl bromide is generally more reactive in these couplings than the alkyl bromide of the α-bromoacetamide moiety under many standard conditions. However, conditions can be tailored to favor the reaction at the α-position. researchgate.netnih.gov

Suzuki Coupling: This reaction involves the coupling of the bromo-substituted carbons with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net By selecting the appropriate boronic acid, a wide variety of aryl, heteroaryl, or vinyl groups can be introduced at either the C3 position of the phenyl ring or the α-position of the acetamide (B32628). Research on the closely related 2-bromo-N,N-dimethylacetamide has shown that it can undergo Suzuki-type cross-coupling with aryldioxaborolanes to produce α-arylacetamides. erowid.org

Heck Coupling: This reaction couples the bromide with an alkene to form a new carbon-carbon bond, typically with the introduction of a substituted vinyl group.

Sonogashira Coupling: This involves the coupling of the bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylated product.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov This would transform the 3-bromophenyl group into a substituted aniline (B41778) derivative.

Selective coupling at one of the bromine sites is a key challenge. The C(sp²)–Br bond of the aromatic ring is generally more reactive towards oxidative addition to Pd(0) than the C(sp³)–Br bond of the α-bromoacetamide under typical Suzuki conditions. researchgate.net This allows for selective functionalization of the aromatic ring. Conversely, specific ligand and catalyst systems have been developed for the enantioselective α-arylation of α-bromo carboxamides. nih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Potential Product Site
Suzuki Arylboronic acid C3 of phenyl ring or α-carbon
Heck Alkene C3 of phenyl ring or α-carbon
Sonogashira Terminal alkyne C3 of phenyl ring or α-carbon

Synthesis of Novel Derivatives and Analogues

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of novel derivatives and analogues, particularly heterocyclic compounds. The α-bromoacetamide moiety is a classic precursor for the construction of various five- and six-membered rings.

For example, α-halo ketones and amides are well-known precursors for the synthesis of:

Thiazoles: Reaction with a thiourea (B124793) or thioamide (Hantzsch thiazole (B1198619) synthesis).

Imidazoles: Condensation with amidines.

Oxazoles: Reaction with amides under dehydrating conditions.

Thiophenes: As demonstrated in the Gewald thiophene (B33073) synthesis, an α-bromoacetyl compound can react with elemental sulfur and an active methylene (B1212753) compound to form substituted aminothiophenes. mdpi.com

The synthesis of new heterocyclic compounds is a major area of research in medicinal chemistry. For instance, studies have shown the synthesis of novel heterocyclic systems derived from β-lactam derivatives, showcasing the broad utility of such reactive intermediates in generating biologically relevant scaffolds. researchgate.net Similarly, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with various reagents has been used to synthesize a variety of fused and substituted heterocyclic compounds. mdpi.com By analogy, this compound can be used as a building block to construct novel heterocyclic systems containing the N-(3-bromophenyl)acetamido substructure.

Modifications at the N-Phenyl Moiety

The bromine atom attached to the phenyl ring of this compound is a key functional group for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are particularly relevant for modifying the N-phenyl moiety. libretexts.orgyoutube.com The general catalytic cycle for these reactions typically involves an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki and related reactions) or migratory insertion (for Heck-type reactions), and concluding with a reductive elimination step to yield the coupled product and regenerate the active catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of substituents, such as alkyl, alkenyl, or aryl groups, at the 3-position of the phenyl ring.

Heck Coupling: In a Heck reaction, the bromine atom could be replaced by an alkene, leading to the formation of a new carbon-carbon double bond at the phenyl ring. This provides a pathway to stilbene-like structures or other vinyl-substituted derivatives.

Buchwald-Hartwig Amination: This powerful method would enable the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This reaction is crucial for the synthesis of N-aryl amine derivatives. nih.gov The use of specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has been shown to be effective in the C,N-cross coupling of challenging substrates like 3-halo-2-aminopyridines, suggesting their potential applicability here. nih.gov

The following table summarizes potential palladium-catalyzed cross-coupling reactions for the modification of the N-phenyl moiety:

Reaction NameCoupling PartnerResulting MoietyPotential Catalyst System
Suzuki-Miyaura CouplingR-B(OH)₂Aryl, Alkyl, AlkenylPd(PPh₃)₄, Pd(OAc)₂/Ligand
Heck CouplingAlkeneVinylPd(OAc)₂, Pd/C
Buchwald-Hartwig AminationR¹R²NHAminoPd₂(dba)₃/Ligand (e.g., BINAP)

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the N-Phenyl Moiety.

Modifications at the Acetamide Chain

The α-bromoacetyl group is a highly reactive electrophilic center, making the acetamide chain susceptible to nucleophilic substitution reactions. The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles. This reactivity is fundamental to many of the applications of this compound in the synthesis of more complex molecules.

Nucleophilic Substitution with Amines, Thiols, and Alcohols: The bromine atom can be displaced by primary and secondary amines to yield α-amino acetamide derivatives. Similarly, reaction with thiols or alkoxides leads to the formation of α-thio or α-alkoxy acetamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Reaction with Thioamides and Thioureas: Condensation with thioamides or thioureas is a common strategy for the synthesis of thiazole-containing compounds. nih.govresearchgate.netsciencescholar.us The nucleophilic sulfur atom of the thioamide or thiourea attacks the α-carbon, displacing the bromine, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

The table below illustrates some common nucleophilic substitution reactions at the acetamide chain:

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary Amineα-Amino AcetamideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetone, DMF)
Thiolα-Thio AcetamideBase (e.g., K₂CO₃), Solvent (e.g., Acetone)
Alcohol/Alkoxideα-Alkoxy AcetamideBase (e.g., NaH), Solvent (e.g., THF)
Thioamide/ThioureaThiazole PrecursorSolvent (e.g., Ethanol), Heat

Table 2: Nucleophilic Substitution Reactions at the Acetamide Chain.

Formation of Heterocyclic Systems from this compound Precursors

A significant application of this compound is its use as a precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature allows for cyclization reactions that can involve either the α-bromoacetyl group, the N-phenyl ring, or both.

Synthesis of Benzimidazoles: this compound can be used to synthesize benzimidazole (B57391) derivatives. For example, reaction with o-phenylenediamine (B120857) can lead to the formation of a benzimidazole ring. The reaction proceeds through initial N-alkylation of one of the amino groups of the o-phenylenediamine by the α-bromoacetyl moiety, followed by an intramolecular cyclization and dehydration. A related study describes the synthesis of 2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(2-bromophenyl)acetamide, highlighting the utility of bromoacetamides in constructing benzimidazole-containing structures. nih.gov

Synthesis of Quinoxalines: Quinoxalines can be synthesized from the reaction of this compound with o-phenylenediamine derivatives. The reaction likely proceeds through a condensation-cyclization mechanism. Catalyst-free methods for the synthesis of quinoxalines from 2-bromoacetophenone (B140003) derivatives and o-phenylenediamine have been reported, suggesting a similar pathway could be applicable. researchgate.net The reaction of 2-chloro-3-phenylquinoxaline (B372602) with various nucleophiles further illustrates the reactivity of halo-quinoxaline intermediates which can be formed from precursors like this compound. acs.orgnih.gov

Synthesis of Thiazoles: As mentioned previously, the reaction of this compound with thioamides or thioureas is a well-established method for the synthesis of thiazole derivatives. nih.govresearchgate.netsciencescholar.us This Hantzsch-type thiazole synthesis is a robust and versatile method for constructing this important heterocyclic ring system. For instance, the reaction of p-bromoacetophenone with thiourea and iodine is a key step in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, demonstrating the general applicability of this synthetic strategy. nih.gov

The following table provides an overview of heterocyclic systems that can be synthesized from this compound:

Heterocyclic SystemCo-reactantGeneral Reaction Pathway
Benzimidazoleo-PhenylenediamineN-Alkylation followed by intramolecular cyclization
Quinoxalineo-PhenylenediamineCondensation-cyclization
ThiazoleThioamide/ThioureaHantzsch thiazole synthesis

Table 3: Formation of Heterocyclic Systems.

Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Compounds

The presence of a bromine atom on the aromatic ring of 2-bromo-N-(3-bromophenyl)acetamide makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex aromatic structures. Reactions such as the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester.

For instance, the bromo substituent on the phenyl ring can be strategically replaced with various aryl, heteroaryl, or alkyl groups. This enables the synthesis of polysubstituted benzene (B151609) derivatives, which are common motifs in pharmaceuticals and materials science. The order of reactions is critical; the directing effects of the substituents on the aromatic ring must be considered to achieve the desired isomer. The acetamido group is an ortho-, para-director, which would influence the position of any subsequent electrophilic aromatic substitution, while the bromo group itself is also an ortho-, para-director.

The general utility of bromo-aromatic compounds in such syntheses is well-documented, providing access to a diverse range of biphenyl (B1667301) derivatives and other complex molecules.

Utility in the Construction of Nitrogen-Containing Heterocycles

The α-bromoacetamide moiety is a key functional group for the synthesis of a wide variety of nitrogen-containing heterocycles. The electrophilic carbon adjacent to the carbonyl group readily reacts with nucleophiles, initiating cyclization cascades to form rings.

A common strategy involves the reaction of this compound with various binucleophilic reagents. For example, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) rings, which are prevalent in many biologically active compounds. Similarly, reactions with other nitrogen- or sulfur-containing nucleophiles can be employed to construct different heterocyclic systems. The synthesis of 2-amino-N-phenylacetamide derivatives from the corresponding 2-bromo-N-phenylacetamide highlights the straightforward nature of this nucleophilic substitution.

The general principle involves an initial SN2 reaction where a nucleophile displaces the bromide, followed by an intramolecular condensation or cyclization to form the heterocyclic ring. This approach has been successfully used to synthesize a variety of heterocyclic structures fused to or containing aromatic rings.

Role in Multi-Step Organic Synthesis Pathways

In the context of multi-step total synthesis, building blocks like this compound serve as crucial intermediates that introduce specific functionalities and structural motifs into a target molecule. The presence of two distinct bromine atoms allows for sequential and selective reactions, adding to its versatility. A synthetic plan might first involve a reaction at the more labile α-bromo position, followed by a cross-coupling reaction at the aryl-bromide position in a later step, or vice-versa.

For example, a related compound, N-(2-Bromophenyl)acetamide, has been utilized as an intermediate in the synthesis of natural products. This demonstrates the role of such bromo-acetanilide structures in complex synthetic endeavors. The ability to perform sequential cross-coupling and substitution reactions allows chemists to build up molecular complexity in a controlled and predictable manner. The planning of such a synthesis requires careful consideration of the compatibility of functional groups and the specific order of bond-forming events.

The strategic incorporation of this and similar building blocks enables the efficient construction of complex target molecules that would be difficult to assemble through other methods.

Methodological Considerations and Research Paradigms

Experimental Design and Statistical Analysis in Chemical Research

The synthesis and study of 2-bromo-N-(3-bromophenyl)acetamide, like any scientific endeavor, rely on well-thought-out experimental plans to ensure reliable and reproducible results. The principles of Design of Experiments (DoE) are increasingly being applied in organic synthesis to systematically optimize reaction conditions, thereby maximizing yield and minimizing impurities. researchgate.netpearson.com

In the context of synthesizing this compound, which typically involves the acylation of 3-bromoaniline (B18343) with bromoacetyl bromide or a related acylating agent, a number of variables can influence the reaction's outcome. These include the stoichiometry of reactants, choice of solvent, reaction temperature, and reaction time. A traditional one-factor-at-a-time (OFAT) approach to optimization can be time-consuming and may fail to identify interactions between variables. In contrast, a DoE approach, such as a factorial design, allows for the simultaneous investigation of multiple factors. google.com

For instance, a 2³ factorial design could be employed to study the effects of temperature, solvent polarity, and catalyst concentration on the yield of this compound. The results of such an experimental design can be subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of each factor and their interactions.

Table 1: Illustrative Factorial Design for the Synthesis of this compound

ExperimentTemperature (°C)Solvent Polarity (Dielectric Constant)Catalyst (mol%)Yield (%)
125Low165
225Low575
325High170
425High580
550Low185
650Low592
750High188
850High595

Statistical analysis of the data generated from such experiments provides a quantitative basis for decision-making. Regression modeling can be used to create a mathematical equation that describes the relationship between the variables and the response (yield), allowing for the prediction of optimal conditions.

Data Interpretation and Validation in Synthetic Organic Chemistry

Once this compound is synthesized, its identity and purity must be unequivocally confirmed. This is achieved through a combination of spectroscopic and analytical techniques, with the interpretation and validation of the resulting data being of paramount importance.

The primary methods for characterizing organic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromoacetyl group, and the amide proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the molecular structure. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Mass spectrometry provides information about the molecular weight of the compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This isotopic signature serves as a crucial piece of evidence for the compound's identity.

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending vibrations of the aromatic ring.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Features
¹H NMRSignals for aromatic protons (with splitting patterns reflecting their substitution), singlet for the -CH₂Br protons, and a singlet for the -NH proton.
¹³C NMRResonances for all unique carbon atoms, including the carbonyl carbon and the aromatic carbons.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two bromine atoms.
Infrared SpectroscopyAbsorption bands for N-H stretching, C=O stretching, and aromatic C-H and C=C bending.

Validation of the synthesized compound involves comparing the experimentally obtained data with expected values and data from related known compounds. The purity of the compound is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination. A sharp melting point indicates a high degree of purity. In research, the crystal structure of a novel compound may be determined using single-crystal X-ray diffraction, which provides the most definitive proof of its three-dimensional structure. nih.gov

Interdisciplinary Approaches in Chemical Compound Research

The study of a chemical compound like this compound is often not confined to the realm of synthetic organic chemistry. Its potential applications can drive interdisciplinary research, bringing together expertise from various fields.

The presence of two bromine atoms and a reactive acetamide (B32628) group makes this compound a versatile building block for the synthesis of more complex molecules. This has implications for several interdisciplinary areas:

Medicinal Chemistry: Halogenated organic compounds are of significant interest in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The bromoacetamide moiety is a known reactive group that can be used to covalently modify biological targets. Therefore, this compound could serve as a scaffold for the development of novel therapeutic agents, such as enzyme inhibitors or receptor modulators. For instance, related N-arylacetamide derivatives have been investigated for their antibacterial activities. irejournals.com

Materials Science: The aromatic rings and polar amide group in this compound suggest its potential use in the design of new materials. For example, it could be incorporated into polymers to modify their properties, or used in the synthesis of liquid crystals or organic light-emitting diodes (OLEDs). The bromine atoms also provide sites for further functionalization through cross-coupling reactions, allowing for the creation of a wide range of materials with tailored properties. Research on functionalized graphene nanomaterials highlights the importance of such versatile building blocks in creating advanced materials. mdpi.com

Chemical Biology: As a reactive and functionalizable molecule, this compound could be employed as a chemical probe to study biological processes. For example, it could be used to identify and label specific proteins in a cellular context, helping to elucidate their function. The development of such tools often requires a combination of synthetic chemistry, biochemistry, and cell biology.

The successful exploration of these interdisciplinary avenues relies on effective collaboration between chemists, biologists, physicists, and materials scientists. The initial synthesis and characterization of this compound by organic chemists provide the foundation upon which researchers from other disciplines can build to explore its potential in their respective fields.

Future Research Directions and Unexplored Avenues for 2 Bromo N 3 Bromophenyl Acetamide

Development of More Efficient and Sustainable Synthetic Strategies

The classical synthesis of 2-bromo-N-(3-bromophenyl)acetamide typically involves the acylation of 3-bromoaniline (B18343) with a 2-bromoacetyl halide. While effective, this method often relies on traditional organic solvents and reagents that may not align with modern principles of green chemistry. researchgate.netorientjchem.orgresearchgate.net Future research should focus on developing more sustainable and efficient synthetic protocols.

Key areas for investigation include:

Green Solvents and Catalysts: Exploring the use of water, supercritical fluids, or bio-based solvents in place of conventional chlorinated or aprotic polar solvents could significantly reduce the environmental impact of the synthesis. nih.gov The development of reusable, non-toxic catalysts, such as metal acetates or solid-supported acids, could enhance reaction efficiency and simplify purification processes. researchgate.net

Alternative Energy Sources: The application of microwave irradiation or sonication has been shown to accelerate N-acylation reactions, often leading to higher yields in shorter timeframes. nih.govrsc.org A systematic study of these energy sources for the synthesis of this compound could lead to more energy-efficient processes.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Synthetic Strategy Traditional Approach Potential Green Alternative Key Advantages of Alternative
Solvent Dichloromethane (B109758), TetrahydrofuranWater, Ethanol, or Solvent-freeReduced toxicity, lower cost, easier disposal. orientjchem.orgnih.gov
Catalyst/Reagent Pyridine (B92270), TriethylamineMgSO₄, Acetic Acid, Benzotriazole derivativesMilder conditions, reduced hazardous waste, potential for catalysis. researchgate.netnih.govrsc.org
Energy Input Conventional heating (reflux)Microwave irradiation, SunlightFaster reaction times, lower energy consumption. nih.govrsc.org

Exploration of Novel Reactivity Patterns and Transformation Pathways

The molecular architecture of this compound features multiple reactive sites that remain underexplored. These include the electrophilic α-carbon, the amide linkage, and the aromatic C-Br bond, each offering a gateway to novel chemical transformations.

α-Carbon Functionalization: The bromine atom alpha to the carbonyl group is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic substitution. nih.govresearchgate.net Future work could explore a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles to synthesize a diverse library of derivatives. acs.org Furthermore, this site could be a precursor for generating α,β-unsaturated systems through elimination reactions. libretexts.org

Amide Bond Modification: While amides are generally stable, modern organic chemistry offers methods for their selective reduction or functionalization. frontiersin.orgresearchgate.netnih.gov Investigating the reductive functionalization of the amide bond in this compound could yield novel amine derivatives.

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, C-N coupling). nih.govresearchgate.net This would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, dramatically increasing the structural complexity and potential utility of the molecular scaffold. Investigating catalytic enantioselective transformations could also lead to the synthesis of chiral derivatives. epfl.ch

Reactive Site Potential Transformation Reagents/Catalysts Potential Product Class
α-CarbonNucleophilic SubstitutionAmines, Alcohols, Thiolsα-Amino/Alkoxy/Thio-acetamides researchgate.netacs.org
Amide CarbonylReductive FunctionalizationHydrosilanes, Schwartz's reagentSubstituted Amines frontiersin.orgresearchgate.net
Aromatic C-BrSuzuki CouplingBoronic acids, Pd catalystBiaryl compounds
Aromatic C-BrBuchwald-Hartwig AminationAmines, Pd catalystDi- or Tri-substituted anilines nih.gov

Advanced Spectroscopic Techniques for Dynamic Molecular Processes

Future research could employ advanced spectroscopic methods to study these dynamic processes:

Variable-Temperature NMR (VT-NMR): This technique is ideal for studying the rotational barrier of the amide bond. azom.commdpi.com By monitoring the coalescence of signals from different conformers at varying temperatures, the energy barrier to rotation can be quantified, providing fundamental insights into the molecule's flexibility.

2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, helping to elucidate the preferred three-dimensional conformation of the molecule in solution. mdpi.com

Raman and UV-Resonance Raman (UVRR) Spectroscopy: These techniques are highly sensitive to the vibrational modes of the peptide backbone and can provide detailed information about the secondary structure and hydrogen bonding environments, particularly of the amide group. nih.gov

Spectroscopic Technique Information Gained Relevance to this compound
Variable-Temperature NMREnergy barrier for C-N bond rotationQuantifies molecular flexibility and the stability of conformers. nanalysis.comcdnsciencepub.com
2D NMR (NOESY/ROESY)Spatial proximity of atomsDetermines the dominant 3D structure in solution. mdpi.com
UV-Resonance RamanVibrational modes of the amide groupProbes the electronic structure and H-bonding of the amide linkage. nih.gov

Deeper Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work offers a powerful paradigm for modern chemical research. For this compound, this integrated approach can accelerate discovery and provide deeper mechanistic understanding.

Predicting Reactivity and Spectra: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties like electrostatic potential maps (to identify nucleophilic and electrophilic sites), NMR chemical shifts, and vibrational frequencies. These predictions can guide experimental efforts and aid in the interpretation of spectroscopic data. acs.org

Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways. This allows researchers to understand why certain products are formed, predict the feasibility of unexplored reactions, and design catalysts that can lower activation barriers for desired transformations.

Rational Design of Derivatives: By computationally screening virtual libraries of derivatives for desired properties (e.g., electronic properties, specific conformations), researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Computational Method Application Experimental Counterpart/Validation
Density Functional Theory (DFT)Geometry optimization, electronic structureX-ray crystallography, Spectroscopic data (NMR, IR)
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectraUV-Vis Spectroscopy
Transition State SearchingCalculation of reaction energy barriersKinetic studies, Product analysis
Molecular Dynamics (MD)Simulation of conformational dynamicsVariable-Temperature NMR

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for developing novel materials, catalysts, and functional molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.